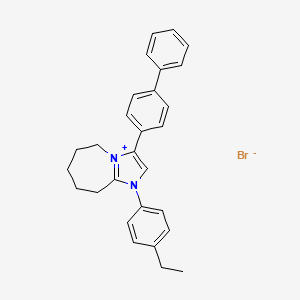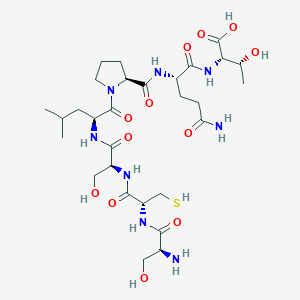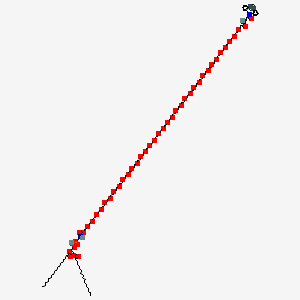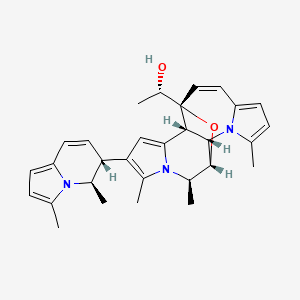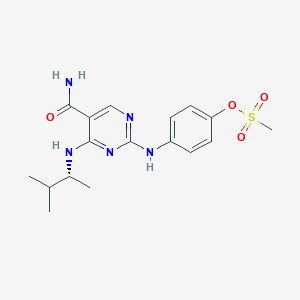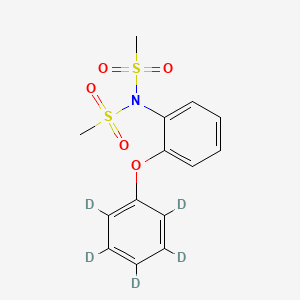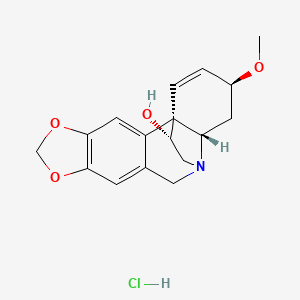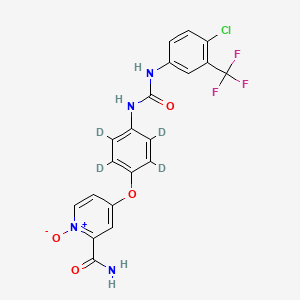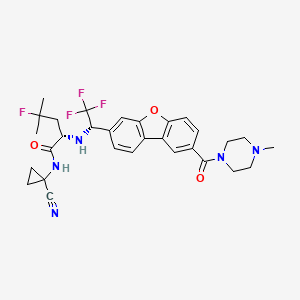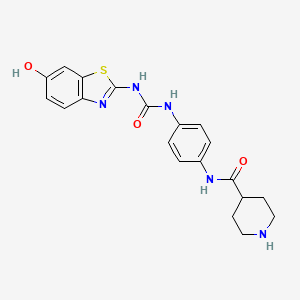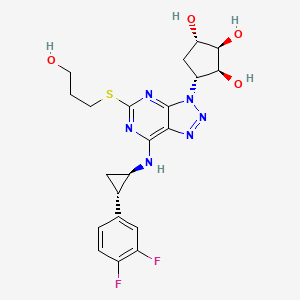
Antiplatelet agent 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiplatelet agent 2, also known as compound 7p, is a chemical compound that exhibits antiplatelet activity. It is an analogue of Ticagrelor, a well-known antiplatelet medication. This compound is primarily used in scientific research to study platelet aggregation and related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiplatelet agent 2 involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Antiplatelet agent 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogues with different substituents .
Scientific Research Applications
Antiplatelet agent 2 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of triazolo[4,5-d]pyrimidine derivatives.
Biology: Employed in research on platelet aggregation and related biological processes.
Medicine: Investigated for its potential therapeutic applications in preventing platelet aggregation and related cardiovascular conditions.
Industry: Utilized in the development of new antiplatelet agents and related pharmaceuticals.
Mechanism of Action
Antiplatelet agent 2 exerts its effects by targeting the P2Y receptor on platelets. By binding to this receptor, the compound inhibits platelet activation and aggregation, thereby preventing the formation of blood clots. The molecular pathways involved include the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, which is a key step in the clotting process .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: The parent compound of Antiplatelet agent 2, known for its potent antiplatelet activity.
Clopidogrel: Another widely used antiplatelet agent that inhibits the P2Y receptor.
Prasugrel: A third antiplatelet agent with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for targeted inhibition of the P2Y receptor. This specificity can result in different pharmacokinetic and pharmacodynamic profiles compared to other antiplatelet agents, potentially offering advantages in certain therapeutic contexts .
Properties
Molecular Formula |
C21H24F2N6O4S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(3-hydroxypropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O4S/c22-11-3-2-9(6-12(11)23)10-7-13(10)24-19-16-20(26-21(25-19)34-5-1-4-30)29(28-27-16)14-8-15(31)18(33)17(14)32/h2-3,6,10,13-15,17-18,30-33H,1,4-5,7-8H2,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1 |
InChI Key |
BPERSUFEKJNVNO-XUNGLMTJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)O)C5=CC(=C(C=C5)F)F |
Canonical SMILES |
C1C(C1NC2=C3C(=NC(=N2)SCCCO)N(N=N3)C4CC(C(C4O)O)O)C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
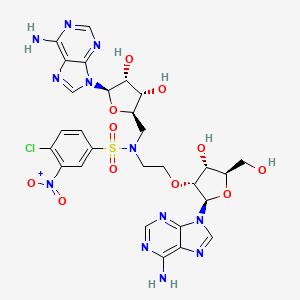
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
